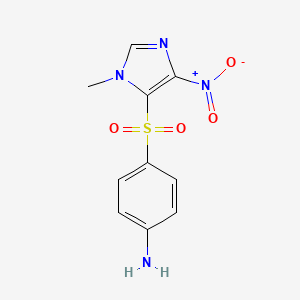
Benzenamine, 4-((1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-((1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl)- is a complex organic compound that features a benzenamine core substituted with a sulfonyl group attached to a 1-methyl-4-nitro-1H-imidazol-5-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenamine, 4-((1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl)- typically involves multi-step organic reactions. One common method starts with the nitration of 1-methylimidazole to introduce the nitro group. This is followed by sulfonation to attach the sulfonyl group. The final step involves the coupling of the sulfonated imidazole derivative with benzenamine under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4-((1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different sulfonyl derivatives.
Substitution: The benzenamine moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed.
Major Products Formed
The major products formed from these reactions include various substituted benzenamines and imidazole derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4-((1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of benzenamine, 4-((1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group enhances the compound’s solubility and facilitates its interaction with biological membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 4-methoxy-N-methyl-: Similar structure but with a methoxy group instead of the nitro-imidazole moiety.
Benzenamine, 3,4-dimethyl-: Features two methyl groups on the benzene ring.
Benzenamine, 4,4’-methylenebis-: Contains a methylene bridge linking two benzenamine units.
Uniqueness
Benzenamine, 4-((1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl)- is unique due to the presence of the nitro-imidazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
108655-46-5 |
|---|---|
Molekularformel |
C10H10N4O4S |
Molekulargewicht |
282.28 g/mol |
IUPAC-Name |
4-(3-methyl-5-nitroimidazol-4-yl)sulfonylaniline |
InChI |
InChI=1S/C10H10N4O4S/c1-13-6-12-9(14(15)16)10(13)19(17,18)8-4-2-7(11)3-5-8/h2-6H,11H2,1H3 |
InChI-Schlüssel |
HRFJEMGICXXZRW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC(=C1S(=O)(=O)C2=CC=C(C=C2)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


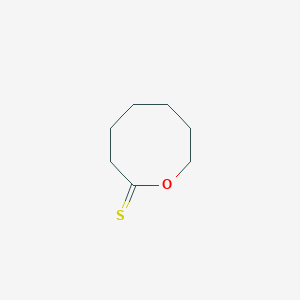
![2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol](/img/structure/B14334921.png)
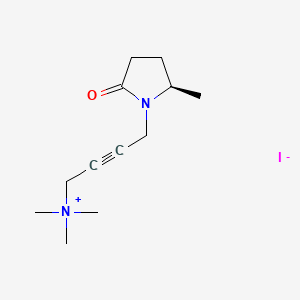
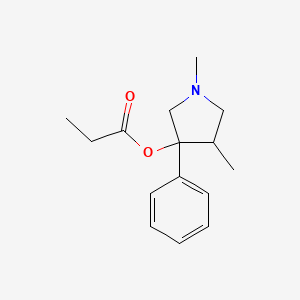
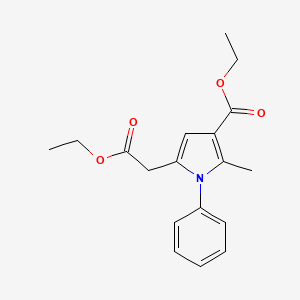
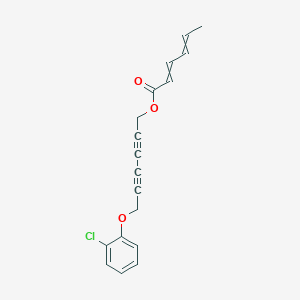
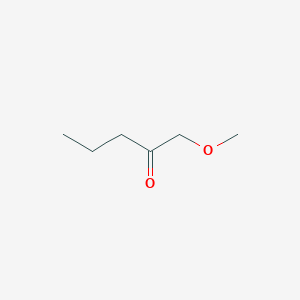
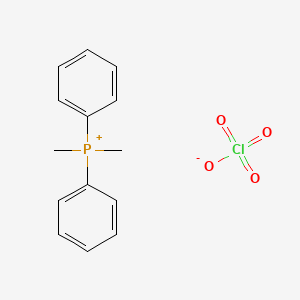
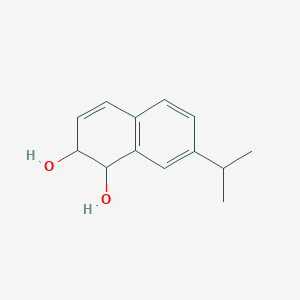
![N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine](/img/structure/B14334970.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy-4,1-phenylene)]di(ethan-1-one)](/img/structure/B14334971.png)
![Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester](/img/structure/B14334989.png)
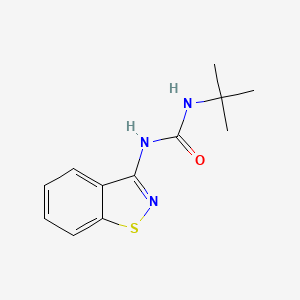
![Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]-](/img/structure/B14335012.png)
